molecular formula C6H9BrO2S B6242997 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane CAS No. 2408972-84-7

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane

Cat. No. B6242997
CAS RN: 2408972-84-7
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane is a chemical compound with the CAS Number: 2408972-84-7 . Its molecular weight is 225.11 . The IUPAC name for this compound is 1-bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane . The InChI code for this compound is 1S/C6H9BrO2S/c1-10(8,9)6-2-5(7,3-6)4-6/h2-4H2,1H3 .


Synthesis Analysis

Bicyclo[1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates . The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions has been described . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane is represented by the InChI code 1S/C6H9BrO2S/c1-10(8,9)6-2-5(7,3-6)4-6/h2-4H2,1H3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane involves the reaction of bicyclo[1.1.1]pentane with methanesulfonyl chloride followed by bromination of the resulting product.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Methanesulfonyl chloride", "Bromine", "Sodium bromide", "Sodium bicarbonate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is dissolved in diethyl ether and cooled to 0°C.", "Step 2: Methanesulfonyl chloride is added dropwise to the solution while stirring.", "Step 3: The reaction mixture is stirred at room temperature for 2 hours.", "Step 4: Sodium bicarbonate is added to the reaction mixture to neutralize the excess methanesulfonyl chloride.", "Step 5: The resulting product is extracted with diethyl ether and washed with water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: Bromine and sodium bromide are added to the crude product in acetic acid.", "Step 8: The reaction mixture is stirred at room temperature for 2 hours.", "Step 9: The resulting product is extracted with diethyl ether and washed with water.", "Step 10: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane." ] }

CAS RN

2408972-84-7

Product Name

1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane

Molecular Formula

C6H9BrO2S

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.